1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole
Description
Structure
3D Structure
Properties
CAS No. |
251568-41-9 |
|---|---|
Molecular Formula |
C7H5NS |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
5-thia-1-azatricyclo[4.3.0.02,4]nona-2(4),6,8-triene |
InChI |
InChI=1S/C7H5NS/c1-2-7-8(3-1)5-4-6(5)9-7/h1-3H,4H2 |
InChI Key |
FYGIODNPZWCBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C1SC3=CC=CN23 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Cyclopropa D Pyrrolo 2,1 B Thiazole and Its Derivatives
Strategic Approaches to the Pyrrolo[2,1-b]thiazole Core Formation
The pyrrolo[2,1-b]thiazole framework is a significant heterocyclic motif found in various biologically active compounds. researchgate.net Its synthesis has been the subject of considerable research, leading to the development of several reliable methodologies. These strategies generally involve the construction of the fused pyrrole (B145914) ring onto a pre-existing thiazole (B1198619) or thiazolidine (B150603) moiety.
The formation of the bicyclic pyrrolo[2,1-b]thiazole system is predominantly achieved through intramolecular cyclization reactions, which create the five-membered pyrrole ring fused to the thiazole.
A key strategy for constructing the pyrrolo[2,1-b]thiazole core involves the electrophilic intramolecular cyclization of functionalized N-allylthioamides of β-ketoacids. nih.gov This pathway is a convenient method for preparing (5-methyl- and 5-iodomethyl-1,3-thiazolidine-2-ylidene)ketones, which are valuable precursors. The cyclization is typically promoted by acids like phosphoric acid or by sources of electrophilic iodine. nih.gov These resulting ketones can then undergo further cyclization reactions to yield derivatives of 2,3-dihydropyrrolo[2,1-b] nih.govrsc.orgthiazole. nih.gov
Another approach involves the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] nih.govnih.govbenzothiazine-1,2,4-triones. researchgate.netnih.gov In this process, a nucleophile attacks the C4 position of the substrate, leading to the cleavage of the S5–C4 bond. researchgate.netnih.gov This forms a thiol intermediate, specifically a 1-(2-thiophenyl)pyrrole derivative, in situ. This intermediate then undergoes an intramolecular cyclization where the thiol group attacks the C5 atom of the pyrrole-2,3-dione moiety to form the pyrrolo[2,1-b] nih.govrsc.orgbenzothiazole scaffold. researchgate.netnih.gov
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems, including those related to the pyrrolo[2,1-b]thiazole core. rsc.orgliverpool.ac.uk These reactions involve the combination of three or more starting materials in a single reaction vessel to form a final product that incorporates portions of all the initial reactants. While direct MCRs for the specific pyrrolo[2,1-b]thiazole system are not extensively detailed, the principles of MCRs are widely applied in heterocyclic chemistry for the synthesis of related structures like pyrazolo-thiazole substituted pyridines. rsc.orgliverpool.ac.uk Such strategies often rely on a cascade of reactions, including condensation, cyclization, and rearrangement steps, to rapidly build molecular complexity. nih.gov For instance, a one-pot, three-component condensation reaction of substituted 2-aminobenzimidazoles, isothiocyanate, and triethylamine (B128534) has been used to form 2-imino-1,3-thiazolidines. acs.org
The successful synthesis of the pyrrolo[2,1-b]thiazole core is highly dependent on the rational design and preparation of key precursors.
N-allylthioamides of β-ketoacids: These are crucial starting materials for the Electrophilic Intramolecular Cyclization (EIC) pathway. Their synthesis provides the necessary functionality for the subsequent acid- or iodine-mediated cyclization to form thiazolidine-based intermediates. nih.gov
(1,3-thiazolidin-2-ylidene)ketones: These compounds are versatile building blocks for the construction of the pyrrolo[2,1-b]thiazole system. nih.gov They can be synthesized from the corresponding N-allylthioamides and can participate in [3+2] and [3+3] cyclization reactions. For example, the reaction of (1,3-thiazolidin-2-ylidene)ketones with maleic anhydride (B1165640) leads to derivatives of 2,3-dihydropyrrolo[2,1-b] nih.govrsc.orgthiazole. nih.gov
Table 1: Precursors and Intermediates in Pyrrolo[2,1-b]thiazole Synthesis
| Precursor/Intermediate | Synthetic Utility | Reference |
| N-allylthioamides of β-ketoacids | Starting materials for EIC to form thiazolidine derivatives. | nih.gov |
| (1,3-thiazolidin-2-ylidene)ketones | Key intermediates for [3+2] and [3+3] cyclization reactions to build the fused pyrrole ring. | nih.gov |
| 3-aroylpyrrolo[2,1-c] nih.govnih.govbenzothiazine-1,2,4-triones | Substrates for nucleophile-induced ring contraction to form pyrrolo[2,1-b] nih.govrsc.orgbenzothiazoles. | researchgate.netnih.gov |
| 1-(2-thiophenyl)pyrrole derivative | In situ generated intermediate in the ring contraction methodology. | researchgate.netnih.gov |
Cyclization Reactions for Fused Ring Construction
Strategies for the Cyclopropane (B1198618) Ring Incorporation and Formation
The introduction of a cyclopropane ring fused to the pyrrolo[2,1-b]thiazole core to form 1H-Cyclopropa[d]pyrrolo[2,1-b]thiazole is a synthetic step that requires careful strategic planning. While direct methods for this specific transformation are not yet established in the literature, analogous intramolecular cyclopropanation reactions on other heterocyclic systems provide a roadmap for potential synthetic routes.
The most plausible approach for the formation of the cyclopropane ring is through an intramolecular cyclopropanation of a suitably functionalized pyrrolo[2,1-b]thiazole derivative. This typically involves the reaction of a carbene or carbenoid with an alkene within the same molecule.
A common strategy for generating the required carbene intermediate is the transition-metal-catalyzed decomposition of a diazo compound. nih.govwikipedia.org Rhodium(II) and copper(I) complexes are particularly effective catalysts for this transformation. nih.govnih.govnih.govacs.org To apply this to the synthesis of this compound, a precursor would need to be synthesized containing both an alkene and a diazoacetyl group at appropriate positions on the pyrrolo[2,1-b]thiazole scaffold. For example, an N-allyl or C-allyl substituted pyrrolo[2,1-b]thiazole could be acylated with a diazoacetylating agent to generate the necessary precursor. nih.gov Subsequent treatment with a rhodium or copper catalyst would then induce the intramolecular cyclopropanation.
An alternative, metal-free approach involves the P(NMe2)3-mediated reductive intramolecular cyclopropanation. rsc.org This method has been successfully applied to the synthesis of a variety of cyclopropane-fused heterocycles, including chromanes and tetrahydroquinolines. rsc.org The application of this methodology would require a precursor with an appropriately positioned alkene and a gem-dihalide or a related functional group that can undergo reductive cyclization.
Furthermore, palladium-catalyzed methodologies, such as aza-Heck-triggered C(sp3)–H functionalization cascades, have been developed for the synthesis of cyclopropane-fused N-heterocycles. nih.govliverpool.ac.uk These reactions proceed via the formation of an alkyl-palladium(II) intermediate which then undergoes C(sp3)–H palladation to form the cyclopropane ring. nih.govliverpool.ac.uk Adapting this strategy would necessitate a pyrrolo[2,1-b]thiazole precursor with a pendant alkene and a suitable activating group, such as an N-(pentafluorobenzoyloxy)carbamate. nih.govliverpool.ac.uk
Table 2: Potential Intramolecular Cyclopropanation Strategies
| Method | Catalyst/Reagent | Precursor Requirement | Reference |
| Transition-Metal-Catalyzed Decomposition of Diazo Compounds | Rhodium(II) or Copper(I) complexes | Alkene and diazoacetyl group on the pyrrolo[2,1-b]thiazole core | nih.govnih.govnih.govacs.org |
| Reductive Intramolecular Cyclopropanation | P(NMe2)3 | Alkene and a gem-dihalide or related functional group | rsc.org |
| Aza-Heck-Triggered C(sp3)–H Functionalization | Palladium(0) catalyst | Pendant alkene and an activating group (e.g., N-O bond) | nih.govliverpool.ac.uk |
Ring-Closing Reactions Leading to the Cyclopropane Moiety
The formation of the strained cyclopropane ring fused to the pyrrolo[2,1-b]thiazole core is a critical synthetic challenge. Intramolecular ring-closing reactions are a primary strategy, proceeding from a suitably functionalized pyrrolo[2,1-b]thiazole precursor.
One of the most powerful methods for cyclopropane synthesis is the Michael-Initiated Ring Closure (MIRC) reaction. nih.govrsc.orgrsc.org This tandem approach involves an initial Michael-type addition followed by an intramolecular cyclization. nih.gov In a hypothetical pathway toward this compound, a precursor bearing both a nucleophilic center and a Michael acceptor with a leaving group at the α- or β-position would be required. The reaction proceeds via nucleophilic addition to the electrophilic substrate, followed by an intramolecular SN2 reaction that closes the three-membered ring. rsc.org The versatility of the MIRC approach allows for the use of a wide range of nucleophiles and Michael acceptors, offering multiple potential disconnection points for the target molecule. rsc.org
Another prominent strategy involves the transition metal-catalyzed intramolecular cyclopropanation of diazo compounds. wikipedia.orgunivasf.edu.br This method would start with a pyrrolo[2,1-b]thiazole derivative functionalized with an olefin and a tethered diazoacetate group. In the presence of a transition metal catalyst, commonly based on rhodium or copper, the diazo compound decomposes to form a metal carbene intermediate. wikipedia.org This highly reactive species can then add across the intramolecular alkene in a concerted fashion to generate the fused cyclopropane ring. wikipedia.orgrochester.edu Engineered enzymes, such as myoglobin (B1173299) variants, have also been developed as biocatalysts for such intramolecular cyclopropanations, offering high yields and stereoselectivity for related fused cyclopropyl-lactones. rochester.edu
Stereoselective and Regioselective Synthesis of this compound Systems
Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. This is particularly true for the construction of the chiral centers of the cyclopropane ring and the correct assembly of the fused heterocyclic core.
Diastereoselective Pathways and Chiral Auxiliary Use
To control the stereochemical outcome of the cyclopropanation, diastereoselective strategies are often employed. In the context of a Michael-Initiated Ring Closure (MIRC) reaction, stereoselectivity can be achieved by using chiral substrates. rsc.org The incorporation of a chiral auxiliary into the precursor molecule can effectively bias the facial selectivity of the Michael addition or the subsequent cyclization step, leading to the formation of one diastereomer preferentially. rsc.org
While not a cyclopropanation, asymmetric 1,3-dipolar cycloaddition reactions used to form the pyrrolo[2,1-b]thiazole core itself demonstrate the power of this approach. For instance, the reaction of thiazolium azomethine ylides with enantiopure vinyl sulfoxides provides highly regio- and stereoselective access to polyfunctionalized pyrrolo[2,1-b]thiazoles. nih.gov In these cases, the chiral sulfoxide (B87167) group acts as the primary controller of facial selectivity. nih.gov A similar strategy, where a chiral auxiliary is appended to an MIRC precursor, could foreseeably control the diastereoselective formation of the cyclopropane moiety in the target system.
Control of Regioselectivity in Fused Ring Formation
The regiochemistry of the final molecule is determined by the specific assembly of the parent pyrrolo[2,1-b]thiazole ring system. Various synthetic routes offer excellent control over the placement of substituents.
A one-pot, microwave-assisted double cyclization of α-aroyl ketene-N,S-acetals proceeds regioselectively to afford functionalized pyrrolo[2,1-b]thiazol-6-ones. stthomas.ac.in This method highlights how the inherent reactivity of a linear precursor can be harnessed to build the fused bicyclic system in a predictable manner. stthomas.ac.in
Furthermore, 1,3-dipolar cycloaddition reactions involving thiazolium azomethine ylides provide a powerful and regioselective route to the core scaffold. nih.gov The regiochemical outcome of the cycloaddition can be inverted by strategically positioning the activating groups (e.g., the sulfinyl group) on the dipolarophile, allowing for selective synthesis of different constitutional isomers. nih.gov Such precise control is essential for preparing the correct pyrrolo[2,1-b]thiazole isomer required for subsequent cyclopropanation.
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry leverages advanced technologies and catalyst systems to improve efficiency, yield, and selectivity, all of which are applicable to the synthesis of complex heterocycles like this compound.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating. stthomas.ac.in The synthesis of the pyrrolo[2,1-b]thiazole core is particularly amenable to this technique. For example, the one-pot synthesis of pyrrolo[2,1-b]thiazol-6-ones from α-aroyl ketene-N,S-acetals is efficiently promoted by microwave heating, achieving in minutes what might otherwise require hours. stthomas.ac.in This method has been used to prepare a variety of derivatives in good yields. stthomas.ac.in The utility of microwave assistance extends to the synthesis of related fused heterocyclic systems, including other pyrrole and thiazole derivatives, demonstrating its broad applicability. conicet.gov.arnih.govnih.gov
| Entry | Substituent (R1) | Substituent (R2) | Yield (%) | Time (min) |
|---|---|---|---|---|
| 1 | CH₃ | H | 81 | 15 |
| 2 | OCH₃ | Cl | 78 | 15 |
| 3 | H | Cl | 82 | 15 |
| 4 | Br | Cl | 76 | 15 |
| 5 | OCH₃ | H | 75 | 15 |
| 6 | Br | H | 79 | 15 |
Catalyst-Controlled and Transition Metal-Mediated Syntheses
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex bonds and ring systems with high precision. nih.gov For the formation of the cyclopropane ring, rhodium and copper catalysts are extensively used to mediate the decomposition of diazo compounds and facilitate the subsequent intramolecular carbene addition to an alkene. wikipedia.orgunivasf.edu.br Dirhodium carboxylate complexes, such as dirhodium tetraacetate, are particularly common and effective catalysts for these transformations. wikipedia.org The choice of metal and its ligand sphere can profoundly influence the efficiency and stereoselectivity of the cyclopropanation reaction.
In the synthesis of the core heterocyclic system, copper catalysis has also proven effective. For instance, a CuCN-mediated intramolecular cyclization has been developed for the synthesis of related pyrrolo-fused benzazepines, showcasing the potential for metal-catalyzed C-N and C-C bond formations in building such fused scaffolds. acs.org These catalyst-controlled reactions offer a high degree of control over the synthetic outcome, which is essential for the construction of a complex target like this compound.
| Catalyst Type | Common Examples | Reaction Type |
|---|---|---|
| Rhodium-based | Dirhodium(II) acetate (B1210297) [Rh₂(OAc)₄], Dirhodium(II) tetrakis(triphenylacetate) [Rh₂(OPiv)₄] | Decomposition of diazo compounds for carbene transfer |
| Copper-based | Copper(I) triflate (CuOTf), Copper(II) acetylacetonate (B107027) [Cu(acac)₂] | Decomposition of diazo compounds for carbene transfer |
| Zinc-based | Diethylzinc/Diiodomethane (Simmons-Smith) | Carbenoid addition to alkenes |
| Palladium-based | Pd(OAc)₂, Pd(PPh₃)₄ | C-H activation/C-C bond formation |
Green Chemistry Approaches in Synthesis Design
The application of green chemistry principles to the synthesis of complex heterocyclic systems like this compound and its parent structures is a growing area of research. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the pyrrolo[2,1-b]thiazole framework, several green methodologies have been explored, focusing on alternative energy sources, eco-friendly catalysts and solvents, and atom-economical reaction designs.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. stthomas.ac.in This technology has been successfully applied to the one-pot synthesis of functionalized pyrrolo[2,1-b]thiazol-6-ones. In one study, α-aroyl ketene-N,S-acetals underwent a sequential double cyclization in acetic acid under microwave irradiation to regioselectively afford the target pyrrolo[2,1-b]thiazole derivatives in good yields. stthomas.ac.in
Notably, the reaction pathway under microwave conditions can differ from that of conventional heating, highlighting the unique effects of this energy source. stthomas.ac.in The significant reduction in reaction time from hours to minutes presents a clear advantage in terms of energy consumption and laboratory efficiency. stthomas.ac.in
| Method | Conditions | Reaction Time | Yield (%) |
|---|---|---|---|
| Conventional Heating | Reflux in Acetic Acid | Several Hours | Moderate |
| Microwave Irradiation | 150°C in Acetic Acid | 15 minutes | 81% |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing thiazole-containing heterocycles. Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation, which generates localized high-temperature and high-pressure zones. This method offers mild reaction conditions, significantly reduced reaction times (often to a few minutes), and high yields. wisdomlib.orgresearchgate.net
For the synthesis of various thiazole derivatives, ultrasound has been used in conjunction with eco-friendly biocatalysts, such as modified chitosan (B1678972) hydrogels. nih.govmdpi.com This combination provides a sustainable and efficient pathway, with the added benefit that the biocatalyst can often be recovered and reused multiple times without a significant loss of activity. nih.govmdpi.com This approach minimizes waste and avoids the use of hazardous catalysts. nih.gov
Multicomponent Reactions (MCRs)
Eco-Friendly Catalysts and Solvents
The shift away from hazardous organic solvents and toxic catalysts is a cornerstone of green chemistry. Research into the synthesis of thiazole derivatives has identified several greener alternatives. bepls.com
Green Solvents: Water and polyethylene (B3416737) glycol (PEG) have been used as environmentally benign reaction media for the synthesis of 2-aminothiazoles. medmedchem.com Water is non-toxic, inexpensive, and readily available, making it an ideal green solvent. medmedchem.com
Recyclable Catalysts: The use of hindered, non-nucleophilic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported as an eco-friendly catalyst. It is safe to handle, recyclable, and provides excellent yields while reducing reaction times. bepls.com Similarly, biocatalysts like chitosan, a natural biopolymer, have been employed for their efficiency, biodegradability, and reusability in thiazole synthesis. nih.govacs.org
These green chemistry approaches provide sustainable and efficient pathways for the synthesis of the pyrrolo[2,1-b]thiazole core and related derivatives. By prioritizing microwave or ultrasound assistance, multicomponent designs, and the use of green catalysts and solvents, the environmental footprint of producing these valuable heterocyclic compounds can be significantly reduced.
Reactivity and Reaction Mechanisms of 1h Cyclopropa D Pyrrolo 2,1 B Thiazole Systems
Rearrangement Reactions Involving the Cyclopropane (B1198618) Moiety
The high ring strain of the cyclopropane moiety in 1H-Cyclopropa[d]pyrrolo[2,1-b]thiazole makes it susceptible to a variety of rearrangement reactions. These transformations are typically driven by the release of this strain, leading to the formation of more stable five- or six-membered ring systems.
Cyclopropyliminium Rearrangements
The fusion of the cyclopropane ring to the pyrrolo[2,1-b]thiazole system creates a structure analogous to other cyclopropyl-fused nitrogen heterocycles that are known to undergo cyclopropyliminium rearrangements. This type of reaction is anticipated to be a key pathway for the transformation of this compound. The rearrangement would likely be initiated by the formation of a cyclopropyliminium ion intermediate, which can then undergo a concerted or stepwise ring-opening to a more stable, delocalized cationic species, followed by cyclization to a new heterocyclic framework.
Cloke-Wilson Rearrangement and its Variants
The Cloke-Wilson rearrangement is a thermal or acid-catalyzed isomerization of cyclopropyl (B3062369) ketones, imines, or their derivatives to form dihydrofurans, dihydropyrroles, and other five-membered heterocycles. Given the presence of the iminium-like character in the pyrrolo[2,1-b]thiazole part of the molecule, this compound could potentially undergo a variant of the Cloke-Wilson rearrangement. Under thermal or acidic conditions, the C-C bond of the cyclopropane ring could cleave, leading to a zwitterionic or diradical intermediate that could then cyclize to a new, less strained heterocyclic system. The regioselectivity of this rearrangement would be influenced by the electronic nature of the substituents on the pyrrolo-thiazole core.
Ring-Opening and Ring-Expansion Pathways
Beyond the classic named rearrangements, the strained cyclopropane ring in this compound is a prime candidate for various ring-opening and ring-expansion reactions. Treatment with electrophiles, nucleophiles, or radical initiators could lead to the cleavage of the cyclopropane ring. For instance, acid-catalyzed ring opening could generate a carbocation that could be trapped by a nucleophile or undergo further rearrangement. Similarly, transition metal catalysts, known to interact with strained rings, could facilitate a variety of transformations, including ring expansions to form larger heterocyclic systems. The specific pathway would be highly dependent on the reaction conditions and the nature of the reagents employed.
Cycloaddition Reactions
The pyrrolo[2,1-b]thiazole core of the molecule is an electron-rich heteroaromatic system that is expected to participate in cycloaddition reactions. The fusion of the cyclopropane ring may influence the reactivity and selectivity of these transformations.
[3+2] Cycloaddition Reactions (e.g., Huisgen Reaction)
The pyrrolo[2,1-b]thiazole system can act as a 1,3-dipole in [3+2] cycloaddition reactions, a classic example being the Huisgen cycloaddition. Thiazolium azomethine ylides, which are structurally related to the pyrrolo[2,1-b]thiazole core, are known to undergo efficient [3+2] cycloaddition with various dipolarophiles like alkynes and alkenes to furnish pyrrolo[2,1-b]thiazole derivatives. nih.govacs.org It is therefore plausible that this compound could react with dipolarophiles to form more complex, polycyclic systems. The reaction would likely proceed through a concerted mechanism, and its regioselectivity would be governed by the frontier molecular orbitals of the reactants.
One notable application of this type of reaction is the synthesis of spiro-fused systems. For example, the reaction of N-phenacylbenzothiazolium bromides with 3-methyleneoxindoles yields spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] with high diastereoselectivity. rsc.org This suggests that the pyrrolo[2,1-b]thiazole core is a versatile component in constructing complex molecular architectures via cycloaddition pathways.
Other Pericyclic Transformations
In addition to [3+2] cycloadditions, the electron-rich nature of the pyrrolo[2,1-b]thiazole system suggests its potential participation in other pericyclic reactions. These could include Diels-Alder reactions, where the pyrrolo-thiazole system could act as either the diene or the dienophile, depending on the nature of the reacting partner. Photochemical cycloadditions, such as [2+2] cycloadditions, might also be possible, leading to the formation of novel, highly strained polycyclic systems. The specific outcomes of these reactions would be dictated by the electronic and steric properties of the substituents on the heterocyclic core.
Electrophilic and Nucleophilic Substitutions on the Fused Heterocycle
There is no specific information available in the scientific literature regarding electrophilic or nucleophilic substitution reactions on the this compound ring system. While studies on the related 6-methylpyrrolo[2,1-b]thiazole have shown that electrophilic substitution reactions such as acetylation, formylation, trifluoroacetylation, and nitrosation occur preferentially at the 5-position, and further reactions can lead to 5,7-disubstituted products, it is unclear how the fused cyclopropane ring would alter this reactivity. The strain and electronic nature of the cyclopropane ring could potentially activate or deactivate certain positions on the pyrrolo-thiazole nucleus or even lead to ring-opening reactions under typical substitution conditions.
Similarly, information on nucleophilic substitution reactions is absent. Studies on related, but more complex, pyrrolo[2,1-c] rsc.orgnih.govbenzothiazine systems have explored nucleophile-induced ring contractions to form pyrrolo[2,1-b] rsc.orgresearchgate.netbenzothiazoles. However, these transformations are highly dependent on the specific substrate and reaction conditions and cannot be directly extrapolated to the this compound system.
Functionalization and Derivatization Strategies
Specific strategies for the functionalization and derivatization of this compound have not been reported. The development of such strategies is crucial for exploring the potential of this scaffold in various applications.
Introduction of Carbonyl and Sulfonyl Groups
No methods have been documented for the direct introduction of carbonyl or sulfonyl groups onto the this compound core. General methods for the acylation and sulfonylation of aromatic heterocycles exist, but their applicability to this specific strained ring system has not been investigated.
Synthesis of Thioaldehydes and Related Derivatives
While the synthesis of pyrrolo[2,1-b]thiazole-5- and 7-thiocarbaldehydes has been achieved through a modified Vilsmeier reaction on the parent pyrrolo[2,1-b]thiazole system, there are no reports of this reaction being applied to this compound. rsc.org The stability and reactivity of the cyclopropane-fused system under Vilsmeier conditions are unknown.
Table 1: Synthesis of Pyrrolo[2,1-b]thiazole Thioaldehydes (Illustrative for the Parent System) rsc.org
| Starting Material | Reagent | Product |
|---|---|---|
| 6-Methylpyrrolo[2,1-b]thiazole | POCl₃, DMF | 6-Methylpyrrolo[2,1-b]thiazole-5-carbaldehyde |
This table is provided for contextual understanding of reactions on a related, non-cyclopropanated system and does not represent data for this compound.
Post-Cyclization Modifications
The scientific literature lacks any information on post-cyclization modifications of the this compound scaffold. Such modifications would be essential for diversifying the core structure and exploring its structure-activity relationships in various contexts.
Structural Characterization and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a molecule with the complexity of 1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole, a suite of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment and connectivity of atoms within a molecule.
The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating their electronic environment), signal multiplicity (due to spin-spin coupling with neighboring protons), and integration (the relative number of protons for each signal). The presence of the strained cyclopropane (B1198618) ring is expected to significantly influence the chemical shifts of adjacent protons, likely shifting them to a higher field (lower ppm) compared to typical aliphatic protons. Protons on the pyrrole (B145914) and thiazole (B1198619) rings would appear in the aromatic or heteroaromatic region, with their precise shifts influenced by the electron-donating or -withdrawing nature of the fused system.
The ¹³C NMR spectrum provides information on the carbon framework. The number of signals indicates the number of unique carbon atoms. The chemical shifts of the cyclopropyl (B3062369) carbons would be characteristically upfield due to the ring strain. ipb.pt The carbons of the pyrrole and thiazole moieties would resonate at lower fields, consistent with their presence in heteroaromatic systems.
Illustrative data based on analogous heterocyclic systems. Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Hypothetical ¹H NMR Data (in CDCl₃) | Hypothetical ¹³C NMR Data (in CDCl₃) | |||
|---|---|---|---|---|
| Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Position | Chemical Shift (δ, ppm) |
| H-1a/1b | 1.20 - 1.50 | m | C-1 | ~20-30 |
| H-2 | 6.80 | d, J = 3.5 | C-2 | ~110-120 |
| H-3 | 7.10 | d, J = 3.5 | C-3 | ~125-135 |
| H-5 | 7.50 | d, J = 4.0 | C-3a | ~130-140 |
| H-6 | 7.90 | d, J = 4.0 | C-5 | ~115-125 |
| C-6 | ~140-150 | |||
| C-6a | ~145-155 | |||
| C-7a | ~40-50 |
For a fused heterocyclic system, 1D NMR spectra often contain overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). Cross-peaks in the COSY spectrum would establish the connectivity of protons within the individual rings (e.g., which protons are adjacent on the pyrrole and thiazole rings).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of a carbon resonance based on the chemical shift of its attached proton, and vice-versa.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the fused ring system by identifying long-range connectivities, for example, between a proton on the pyrrole ring and a carbon atom at the ring junction or on the thiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule. For a rigid structure like this compound, NOESY would confirm the through-space proximity of protons across the fused system.
Illustrative data based on principles of 2D NMR. Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | H-2 ↔ H-3; H-5 ↔ H-6 | Confirms adjacent protons on the pyrrole and thiazole rings. |
| HSQC | H-2 ↔ C-2; H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6 | Assigns carbon signals based on their directly attached protons. |
| HMBC | H-2 ↔ C-3, C-3a, C-7a; H-6 ↔ C-5, C-6a | Establishes the connectivity across the fused ring system. |
| NOESY | H-1a ↔ H-2; H-3 ↔ H-5 | Provides through-space proximities, confirming the 3D structure and stereochemistry. |
Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study dynamic processes such as conformational changes or restricted rotation. For a rigid, fused polycyclic molecule like this compound, significant conformational flexibility is not expected. openstax.org However, if the molecule were substituted with bulky groups, DNMR could be employed to study the energy barriers associated with restricted rotation of these substituents. In the absence of such substituents, the NMR spectra of the parent compound are expected to show minimal changes over a wide range of temperatures.
X-ray Crystallography for Definitive Structural Determination
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and torsional angles.
A successful single-crystal X-ray diffraction analysis would provide a three-dimensional model of this compound. This would definitively confirm the connectivity established by NMR and, more importantly, would reveal the relative stereochemistry of all atoms, particularly at the stereocenters created at the ring junctions. For chiral molecules that are resolved and crystallized as a single enantiomer, specialized X-ray diffraction techniques (anomalous dispersion) can be used to determine the absolute stereochemistry.
Illustrative data based on typical crystal structures of fused heterocycles. Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Volume (ų) | 817.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
| Key Bond Length (C-S) (Å) | ~1.75 |
| Key Bond Angle (C-N-C) (°) | ~108 |
Scientific Article on this compound Unattainable Due to Lack of Available Research
An extensive search for scientific literature and spectroscopic data concerning the chemical compound “this compound” has yielded no specific research findings. Consequently, the generation of a detailed article focusing on its structural characterization and advanced spectroscopic analysis, as per the requested outline, is not possible at this time.
The inquiry sought in-depth information on the mass spectrometry for mechanistic pathway tracing and fragment analysis, as well as infrared and Raman spectroscopy for vibrational mode analysis of this particular heterocyclic compound. However, a thorough review of available scientific databases and scholarly articles revealed a significant gap in the literature for "this compound."
While general principles of mass spectrometry, IR, and Raman spectroscopy are well-established for the analysis of various organic molecules, including related pyrrole and thiazole structures, no specific experimental data, fragmentation patterns, or vibrational frequencies could be located for the target compound. The creation of a scientifically accurate and detailed article, complete with data tables and in-depth research findings, is contingent upon the existence of such primary research.
Without any published studies on "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to specific, data-driven analysis. Further research and publication on the synthesis and characterization of this compound are necessary before a comprehensive scientific article can be produced.
Theoretical and Computational Studies of 1h Cyclopropa D Pyrrolo 2,1 B Thiazole
Electronic Structure and Bonding Analysis
Frontier Molecular Orbital (FMO) Theory Applications
There is no available research applying Frontier Molecular Orbital (FMO) theory to 1H-Cyclopropa[d]pyrrolo[2,1-b]thiazole. Consequently, data regarding the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this specific compound are not available.
Reaction Mechanism Elucidation through Computational Chemistry
Transition State Localization and Energy Barrier Determination
A search for computational studies on the reaction mechanisms involving this compound yielded no results. Therefore, there is no information on the localization of transition states or the determination of energy barriers for any potential reactions of this compound.
Reaction Coordinate Analysis and Stereochemical Pathway Prediction
In the absence of mechanistic studies, there has been no reaction coordinate analysis or prediction of stereochemical pathways for reactions involving this compound.
Conformational Analysis and Molecular Dynamics Simulations
No conformational analysis or molecular dynamics simulations for this compound have been reported in the scientific literature. Such studies would be instrumental in understanding the molecule's flexibility, preferred three-dimensional structures, and dynamic behavior.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation of novel compounds. For a unique heterocyclic system like this compound, these predictions would be invaluable for confirming its synthesis and characterizing its electronic structure. The primary method for such predictions is Density Functional Theory (DFT).
A systematic DFT study on condensed nitrogen-containing heterocycles highlights the critical factors for accurate computation of ¹⁵N NMR chemical shifts, which would be applicable to the nitrogen atom in the pyrrolo[2,1-b]thiazole core. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the choice of functional and basis set. nih.govresearchgate.net For instance, research has shown that for a series of condensed nitrogen heterocycles, the OLYP functional combined with a locally dense basis set scheme provided the best agreement with experimental data, achieving a mean absolute error of 5.2 ppm over a range of approximately 300 ppm. nih.govresearchgate.net
The general workflow for predicting NMR chemical shifts for a molecule like this compound would involve:
Geometry Optimization: The molecule's 3D structure is first optimized to find its lowest energy conformation. This is typically done using a specific DFT functional and basis set.
Magnetic Shielding Calculation: Using the optimized geometry, the NMR shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) are calculated. The Gauge-Independent Atomic Orbital (GIAO) approach is commonly employed for this step. researchgate.net
Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample.
Solvent effects are also a crucial consideration for accurate predictions, and these are often incorporated using a Polarizable Continuum Model (PCM). nih.govresearchgate.net
While a specific data table for this compound cannot be presented, the table below illustrates a typical comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for a related heterocyclic system, demonstrating the level of accuracy that can be achieved.
Table 1: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Fused Heterocyclic System (Hypothetical Data)
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C1 | 125.4 | 126.1 | +0.7 |
| C2 | 110.8 | 111.5 | +0.7 |
| C3 | 142.1 | 141.8 | -0.3 |
| C4 | 130.5 | 131.2 | +0.7 |
| C5 | 118.9 | 119.3 | +0.4 |
| C6 | 122.7 | 122.5 | -0.2 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Validation of these theoretical predictions is achieved by comparing the calculated chemical shifts with experimentally obtained NMR spectra. A strong correlation between the predicted and experimental data provides confidence in the assigned structure.
Quantitative Structure-Reactivity Relationships (QSAR) for Chemical Transformations
Quantitative Structure-Reactivity Relationships (QSAR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. For a novel scaffold like this compound, QSAR studies could predict its reactivity towards various reagents or its stability under different conditions.
A QSAR study for the chemical transformations of this compound and its derivatives would typically involve the following steps:
Dataset Assembly: A series of structurally related compounds, based on the this compound core with various substituents, would be synthesized or computationally designed. Their reactivity in a specific reaction (e.g., electrophilic aromatic substitution, cycloaddition) would be experimentally measured or computationally calculated.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO/LUMO energies, Mulliken charges, and dipole moment.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like Taft's E_s.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.
Thermodynamic Descriptors: These include properties like heat of formation and solvation energy.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the calculated descriptors to the observed reactivity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation techniques (e.g., cross-validation) and, ideally, external validation with a set of compounds not used in the model's development.
For instance, in a study of thiazole (B1198619) derivatives as 5-lipoxygenase inhibitors, a 2D-QSAR model was generated that showed a good correlation between the chemical structures and their biological activity. laccei.org While this study focuses on biological activity rather than chemical reactivity, the methodology is directly transferable. The model could identify key structural features and physicochemical properties that govern the compound's potency. laccei.org
The resulting QSAR equation would take a general form such as:
Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)
Where 'c' represents the coefficients determined from the regression analysis. Such a model for this compound could, for example, predict how substituents at different positions on the heterocyclic core would influence the rate of a reaction, guiding synthetic efforts towards derivatives with desired reactivity profiles.
Comprehensive Search Reveals No Available Data for this compound
Following an extensive and thorough search of scientific databases and chemical literature, no specific information, research articles, or data were found for the chemical compound This compound . This particular fused heterocyclic system, which incorporates a cyclopropane (B1198618) ring fused to a pyrrolo[2,1-b]thiazole core, does not appear to be a documented or characterized substance in the available scientific record.
The user's request for an article detailing the applications of this specific compound in advanced organic synthesis and materials science cannot be fulfilled, as there is no published research on which to base such an article. The strict instructions to focus solely on "this compound" and adhere to a detailed outline concerning its synthetic utility, reactivity, and potential as a chemical scaffold preclude the substitution of information from related, but structurally distinct, compounds.
While literature exists for the parent heterocyclic system, pyrrolo[2,1-b]thiazole , and its derivatives, these compounds lack the defining cyclopropane ring of the requested molecule. beilstein-journals.orgrsc.org The presence of a fused cyclopropane ring would impart unique stereoelectronic properties, ring strain, and reactivity pathways not present in the simple pyrrolo[2,1-b]thiazole scaffold. Therefore, extrapolating data from these analogues would be scientifically inaccurate and would constitute a violation of the user's explicit instructions.
Research on related structures, such as benzo[d]pyrrolo[2,1-b]thiazole, has identified them as scaffolds for developing potent antitumor agents and inhibitors of specific cellular targets like centromere-associated protein E (CENP-E). nih.govnih.gov Methodologies for the synthesis of various pyrrolo-thiazole fused systems are also a subject of ongoing research, highlighting the general interest in this class of heterocycles. beilstein-journals.orgnih.govmdpi.com
However, without any studies specifically describing the synthesis or properties of This compound , it is impossible to generate the detailed, scientifically accurate article requested. The compound remains unreferenced in the context of a versatile building block, a basis for novel synthetic methodologies, a scaffold for chemical libraries, or a component in supramolecular chemistry.
Therefore, content for the following user-specified sections cannot be generated:
Applications in Advanced Organic Synthesis and Materials Science
Potential in Supramolecular Chemistry and Materials Design
Until "1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole" is synthesized and its chemical properties and reactivity are reported in peer-reviewed literature, a factual article on its applications cannot be written.
Future Research Directions and Unexplored Avenues for 1h Cyclopropa D Pyrrolo 2,1 B Thiazole Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The construction of the 1H-Cyclopropa[d]pyrrolo[2,1-b]thiazole scaffold presents a significant synthetic challenge due to the inherent ring strain of the fused cyclopropane (B1198618). umich.edu Future research will undoubtedly focus on the development of efficient and sustainable methods to access this unique architecture. Current strategies for synthesizing cyclopropane-fused N-heterocycles often rely on multi-step sequences that may not be atom-economical or environmentally benign. nih.gov
A primary goal will be the development of one-pot or tandem reactions that can construct the core structure from readily available starting materials. osi.lv Methodologies leveraging transition-metal catalysis, photoredox catalysis, or electrochemical synthesis could offer milder and more efficient alternatives to classical approaches. osi.lv The principles of green chemistry, such as the use of renewable solvents, catalyst-free conditions, and minimizing waste, will be paramount in designing these new synthetic routes. osi.lv
Table 1: Potential Sustainable Synthetic Approaches for this compound This table is illustrative and presents potential research targets.
| Synthetic Strategy | Potential Catalyst/Conditions | Key Advantages |
|---|---|---|
| [3+2] Cycloaddition/Annulation | Rh(II) or Cu(I) catalysts with diazo compounds | High atom economy, modularity, access to diverse derivatives. nih.gov |
| Intramolecular C-H Activation | Pd(II) or Ru(II) catalysts | Direct functionalization, reduced pre-functionalization steps. |
| Photoredox-mediated Cyclization | Organic dyes or Iridium complexes with visible light | Mild reaction conditions, high functional group tolerance. |
Exploration of Novel and Unprecedented Reactivity Patterns
The high degree of ring strain in this compound is expected to endow it with unique reactivity. digitellinc.com The release of this strain can serve as a powerful driving force for chemical transformations not observed in its unstrained analogues. digitellinc.com Future research will focus on harnessing this strain-driven reactivity to develop novel synthetic methodologies.
Investigations into the pericyclic reactions of this system, such as cycloadditions and electrocyclizations, could reveal unprecedented pathways. nih.gov The cyclopropane ring could act as a latent diene or dipolarophile precursor under thermal or photochemical conditions. Furthermore, the selective opening of the three-membered ring by various reagents (electrophiles, nucleophiles, radical species) could provide access to a wide array of more complex, functionalized heterocyclic scaffolds. nih.gov The interaction between the strained ring and the adjacent thiazole (B1198619) and pyrrole (B145914) moieties may also lead to unexpected electronic properties and reactivity. nih.govresearcher.life
Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing reactions and discovering new ones. The transient nature of many intermediates in the chemistry of strained molecules necessitates the use of advanced spectroscopic techniques capable of real-time monitoring. researchgate.net
Future studies will likely employ in-situ spectroscopic methods such as rapid-injection NMR, stopped-flow UV-Vis, and time-resolved IR spectroscopy to detect and characterize short-lived intermediates. researchgate.netresearchgate.net These experimental techniques, when coupled with kinetic analysis, will provide invaluable data on reaction pathways, transition states, and the influence of catalysts and reaction conditions. researchgate.net Such detailed mechanistic insights are essential for the rational design of more efficient synthetic routes and for predicting novel reactivity patterns.
Computational Design and Prediction of New Derivatives with Tailored Chemical Reactivity
Computational chemistry will be an indispensable tool in accelerating the exploration of this compound chemistry. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the structure, stability, and electronic properties of the parent molecule and its derivatives. mdpi.comacs.org
A significant area of future research will involve the computational design of new derivatives with tailored chemical reactivity. By modeling the effects of different substituents on the electronic structure and strain energy of the ring system, researchers can predict how these modifications will influence reactivity in, for example, cycloaddition reactions or ring-opening processes. mdpi.com This in-silico approach can guide synthetic efforts, prioritizing the synthesis of derivatives with the most promising properties and reducing the amount of empirical experimentation required. Furthermore, computational studies can elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and help in the interpretation of spectroscopic data. mdpi.comacs.org
Table 2: Computationally Predicted Properties of Substituted this compound Derivatives This table is hypothetical and for illustrative purposes.
| Substituent at Position X | Calculated Ring Strain Energy (kcal/mol) | Predicted Reactivity in [4+2] Cycloaddition |
|---|---|---|
| -H | 45.2 | Moderate |
| -NO2 (Electron-withdrawing) | 48.5 | Enhanced |
| -OCH3 (Electron-donating) | 43.1 | Diminished |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel synthetic methods from academic laboratories to industrial applications often requires processes that are safe, scalable, and efficient. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods in this regard, particularly for reactions involving hazardous reagents or unstable intermediates. researchgate.netspringerprofessional.de
Future research will focus on adapting the synthesis of this compound and its derivatives to continuous flow systems. durham.ac.uk This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. springerprofessional.deuc.pt The integration of in-line purification and analysis techniques can enable the development of fully automated multi-step syntheses, accelerating the production of libraries of derivatives for biological screening or materials science applications. researchgate.netakjournals.com The enhanced safety profile of flow reactors is particularly advantageous when dealing with high-energy, strained molecules. springerprofessional.de
Q & A
Basic Research Questions
Q. What are the common synthetic routes for constructing the pyrrolo[2,1-b]thiazole core in 1H-cyclopropa[d]pyrrolo[2,1-b]thiazole derivatives?
- Methodological Answer : The pyrrolo[2,1-b]thiazole scaffold is typically synthesized via cyclization reactions. A key approach involves reacting benzothiazole derivatives with acyl/aryl chlorides in methylene chloride, followed by catalytic AlCl₃ and trimethylsilyl cyanide to form intermediates. Subsequent treatment with tetrafluoroboric acid and dimethyl acetylenedicarboxylate (DMAD) yields diester derivatives, though yields may be low (~30%) . Alternative methods employ 2-thiocyanatopyrroles under metal-free conditions, enabling efficient access to benzo[d]pyrrolo[2,1-b]thiazoles .
Q. How is structural characterization of this compound derivatives performed?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : Distinct signals for cyclopropane protons (δ ~1.5–2.5 ppm) and thiazole ring protons (δ ~6.5–8.5 ppm) .
- X-ray crystallography : Resolves fused-ring stereochemistry, critical for confirming cyclopropane geometry .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 125.19 for dihydropyrrolo[2,1-b]thiazole) validate molecular formulas .
Q. What preliminary biological activities have been reported for pyrrolo[2,1-b]thiazole derivatives?
- Methodological Answer : Early-stage studies highlight antitumor and antimicrobial potential. For example, 2,3-bis(hydroxymethyl)benzo[d]pyrrolo[2,1-b]thiazoles inhibit cancer cell proliferation via tubulin destabilization . Antimycobacterial derivatives (e.g., MIC = 0.007 µM against M. tuberculosis) outperform standard drugs like isoniazid .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of cyclopropane-fused pyrrolothiazoles?
- Methodological Answer : Low yields (e.g., diester 31 at ~30% ) often stem from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Catalytic optimization : Substituting AlCl₃ with milder Lewis acids (e.g., BF₃·Et₂O) enhances cyclopropane stability .
- Flow chemistry : Continuous processes minimize intermediate degradation .
Q. What mechanistic insights explain the stereoselectivity in cyclopropane ring formation?
- Methodological Answer : DFT studies reveal that cyclopropanation proceeds via a [2+1] cycloaddition mechanism. The thiazole sulfur atom stabilizes transition states through hyperconjugation, favoring endo stereochemistry. Solvent polarity (e.g., CH₂Cl₂ vs. ether) further modulates diastereomeric ratios .
Q. How do researchers resolve contradictions in biological activity data across derivatives?
- Methodological Answer : Discrepancies (e.g., variable MIC values ) require systematic analysis:
- QSAR modeling : Correlates substituent electronegativity (e.g., triazole vs. carboxamide groups) with potency .
- Metabolic stability assays : Identifies derivatives prone to rapid hepatic clearance, which may mask in vitro activity .
- Target engagement studies : Confirms binding to validated targets (e.g., M. tuberculosis enoyl-ACP reductase) .
Q. What computational methods predict the drug-likeness of pyrrolo[2,1-b]thiazole derivatives?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME assess aqueous solubility (LogP < 5) and bioavailability (Veber’s rule: TPSA < 140 Ų, rotatable bonds ≤10) .
- Molecular docking : Simulates binding to targets (e.g., EGFR kinase for antitumor derivatives) using AutoDock Vina .
- DFT calculations : Quantifies HOMO-LUMO gaps to prioritize derivatives with redox stability .
Q. How can cyclopropane-fused derivatives be tailored for biotechnological applications (e.g., algae growth promotion)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
